![molecular formula C24H33N3O3S B2473923 2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-64-4](/img/structure/B2473923.png)
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as TMI-1, is a sulfonamide-based small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TMI-1 has been shown to have a high affinity for the protein GRP78, a member of the heat shock protein family, which is overexpressed in cancer cells.
Applications De Recherche Scientifique
Potential in Pulmonary Fibrosis and Cough Treatment
This compound, closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors, has been explored for treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and it has entered Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Photodynamic Therapy Applications
A derivative of this compound has been synthesized for photodynamic therapy, especially in cancer treatment. Its properties as a photosensitizer, including high singlet oxygen quantum yield and good fluorescence, make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Anti-Breast Cancer Potential
A synthesized derivative has shown promising results against breast cancer. It exhibited better anticancer activity against MCF7 cells compared to the standard drug, potentially due to its effective binding with estrogen receptors (Kumar et al., 2021).
Carbonic Anhydrase Inhibitors
The compound, in a modified form, acts as an inhibitor of human carbonic anhydrase, particularly the hCA IX isoform, relevant in diseases like glaucoma, epilepsy, obesity, and cancer. Its potent inhibition of hCA IX could make it a target for further medicinal studies (Lolak et al., 2019).
Cytotoxic Activity and Potential as Antitumor Agents
Derivatives have been explored for cytotoxic activity and potential as carbonic anhydrase inhibitors. Some derivatives, especially those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed significant cytotoxic activities, suggesting potential for anti-tumor activity studies (Gul et al., 2016).
Inhibitory Effects on Various Enzymes
New derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These derivatives exhibited moderate to high inhibitory potency, suggesting therapeutic potential for related diseases (Lolak et al., 2020).
Antihyperglycemic Properties
Certain derivatives have been identified as active antihyperglycemic agents, exhibiting significant glucose reduction values. This indicates their potential as leads for antidiabetic drugs (Eissa, 2013).
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17-13-19(3)24(14-18(17)2)31(28,29)25-16-23(27-9-11-30-12-10-27)20-5-6-22-21(15-20)7-8-26(22)4/h5-6,13-15,23,25H,7-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGCRPTZRWFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.